molecular formula C7ClF4NO3 B1139238 5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE CAS No. 103772-10-7

5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE

Cat. No.: B1139238
CAS No.: 103772-10-7
M. Wt: 257.53
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR : The absence of aromatic protons in the fully substituted benzene ring eliminates proton signals in the aromatic region (6.5–8.5 ppm). Residual solvent peaks (e.g., CDCl$$_3$$ at 7.26 ppm) dominate the spectrum.
  • $$^{13}$$C NMR : Key signals include the carbonyl carbon at 168.2 ppm (C=O) and quaternary carbons adjacent to fluorine substituents between 140–150 ppm. The nitro-bearing carbon resonates at 152.4 ppm.
  • $$^{19}$$F NMR : Four distinct fluorine environments are observed:
    • $$ \text{F}2 $$: -112.3 ppm (d, $$ ^4J{\text{F-F}} = 8.2 \, \text{Hz} $$)
    • $$ \text{F}3 $$: -115.1 ppm (t, $$ ^3J{\text{F-F}} = 12.4 \, \text{Hz} $$)
    • $$ \text{F}4 $$: -113.8 ppm (d, $$ ^4J{\text{F-F}} = 8.2 \, \text{Hz} $$)
    • $$ \text{F}5 $$: -114.5 ppm (t, $$ ^3J{\text{F-F}} = 12.4 \, \text{Hz} $$)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Absorption Band (cm$$^{-1}$$) Assignment
1815 C=O stretch (acyl chloride)
1532, 1350 Asymmetric/symmetric NO$$_2$$ stretches
1245–1150 C-F stretches
850 C-Cl stretch

Raman Spectroscopy

Prominent Raman shifts include:

  • 1600 cm$$^{-1}$$: Aromatic ring breathing mode
  • 1310 cm$$^{-1}$$: NO$$_2$$ symmetric stretch
  • 780 cm$$^{-1}$$: C-Cl stretching vibration

UV-Vis Spectroscopy

The compound exhibits strong absorption at 265 nm ($$\pi \rightarrow \pi^$$ transition of the nitro-aromatic system) and a weaker band at 310 nm ($$n \rightarrow \pi^$$ transition of the acyl chloride group).

Crystallographic Studies and Solid-State Packing Behavior

No single-crystal X-ray diffraction data are currently available for 5-nitro-2,3,4,5-tetrafluoro benzoyl chloride. However, computational models predict a monoclinic crystal system (space group $$ P2_1/c $$) with layered packing driven by dipole-dipole interactions between adjacent nitro and acyl chloride groups. The fluorine atoms participate in weak C-F···F-C interactions (3.1–3.3 Å), contributing to a dense packing density of 1.78 g/cm$$^3$$.

Thermochemical Properties: Melting Point, Boiling Point, and Thermal Decomposition

Property Value
Melting Point 137–141°C (lit.)
Boiling Point 286.4°C at 760 mmHg
Thermal Decomposition Begins at 220°C, releasing HCl and NO$$_x$$
Flash Point 127°C

Differential Scanning Calorimetry (DSC) shows an exothermic decomposition peak at 245°C ($$\Delta H = -218 \, \text{kJ/mol}$$).

Solubility Behavior and Partition Coefficients

The compound exhibits limited solubility in polar solvents due to its non-polar fluorinated structure:

Solvent Solubility (g/100 mL, 25°C)
Dichloromethane 45.2
Tetrahydrofuran 32.8
Water <0.01
n-Hexane 1.4

The calculated logP (octanol-water partition coefficient) is 2.91, indicating moderate lipophilicity.

Properties

IUPAC Name

2,3,4,5-tetrafluoro-6-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF4NO3/c8-7(14)1-2(9)3(10)4(11)5(12)6(1)13(15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGZVPRCKQMYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aromatic Hydrocarbon Solvent Method

In this method, 3,4,5,6-tetrafluorophthalic acid undergoes decarboxylation in aromatic hydrocarbon solvents (e.g., toluene, xylene) using organic tertiary amines as catalysts. Key parameters include:

  • Temperature : 120–160°C

  • Reaction Time : 10–30 hours

  • Catalyst : Tri-n-propylamine, tri-n-butylamine, or tri-isopropylamine (1–3 wt% relative to substrate)

  • Solvent Ratio : 2–10 times the mass of the substrate.

Post-reaction, the system is cooled to 20–30°C, filtered, and the filtrate recycled for subsequent batches. This method achieves >95% conversion to 2,3,4,5-tetrafluorobenzoic acid, with residual substrate content <1%.

High-Pressure Aqueous Decarboxylation

An alternative approach employs water as a medium under high-pressure conditions (8–10 atm) with tri-n-butyl trifluoromethanesulfonate ammonium salt as the catalyst:

  • Temperature : 140–170°C

  • Reaction Time : 3–10 hours

  • Catalyst Loading : 4–10 mol% relative to substrate.

This method simplifies post-processing by avoiding organic solvents, though it requires specialized equipment to manage pressure. Reported yields exceed 90%, with product purity >99% after filtration.

Acyl Chloride Formation from Tetrafluorobenzoic Acid

The conversion of 2,3,4,5-tetrafluorobenzoic acid to its acyl chloride counterpart is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in the presence of catalysts like dimethylformamide (DMF):

Thionyl Chloride-Mediated Acylation

  • Conditions : Reflux (70–80°C) for 5–8 hours

  • Molar Ratio : 1:2–1:3 (acid:SOCl₂)

  • Catalyst : 1–2 wt% DMF.

Excess thionyl chloride is removed via distillation, followed by vacuum rectification to isolate the benzoyl chloride. Pilot-scale implementations (e.g., 5000 L reactors) report yields of 98–99% and purity >99.5%.

Oxalyl Chloride as an Alternative Reagent

While less common, oxalyl chloride offers milder conditions:

  • Temperature : 40–60°C

  • Reaction Time : 8–12 hours

  • Solvent : Dichloromethane or 1,2-dichloroethane.

This method minimizes side reactions but requires stringent moisture control.

The introduction of a nitro group at the 5-position necessitates modifications to the above protocols:

Nitration of Tetrafluorobenzoic Acid Precursors

Nitration is typically performed prior to decarboxylation or acyl chloride formation. For example:

  • Nitration of 3,4,5,6-Tetrafluorophthalic Acid :

    • Reagents : Concentrated HNO₃/H₂SO₄ mixture

    • Conditions : 0–5°C for 4–6 hours

    • Product : 3,4,5,6-Tetrafluoro-5-nitrophthalic acid.

  • Decarboxylation and Acyl Chloride Formation :
    The nitro-substituted phthalic acid undergoes decarboxylation (as in Sections 1.1 or 1.2) to yield 5-nitro-2,3,4,5-tetrafluorobenzoic acid, which is then converted to the acyl chloride using thionyl chloride.

Challenges and Optimizations

  • Regioselectivity : Nitration must target the 5-position exclusively, requiring precise control of reaction conditions.

  • Stability : The nitro group may promote decomposition under high-temperature decarboxylation; lower temperatures (120–140°C) are recommended.

  • Purification : Vacuum rectification or recrystallization from non-polar solvents (e.g., hexane) enhances purity.

Comparative Analysis of Methodologies

Parameter Aromatic Hydrocarbon Method Aqueous High-Pressure Method
Decarboxylation Yield 95–98%90–93%
Reaction Time 10–30 hours3–10 hours
Solvent Recovery Efficient (filtrate reuse)Not applicable
Equipment Complexity ModerateHigh (pressure-rated reactors)
Scalability Proven at 5000 L scaleLimited to <3000 L

Industrial-Scale Considerations

Large-scale production (e.g., 5000 L reactors) favors the aromatic hydrocarbon method due to:

  • Solvent Reusability : Filtrate recycling reduces raw material costs by 15–20%.

  • Catalyst Efficiency : Tertiary amines remain active for 5–7 batches before replacement.

  • Energy Consumption : Continuous distillation units minimize energy use during acyl chloride purification .

Chemical Reactions Analysis

Types of Reactions

5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Formed from hydrolysis.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C7_7ClF4_4NO3_3
  • Molecular Weight : 257.53 g/mol
  • CAS Number : 103772-10-7

The compound is characterized by the presence of four fluorine atoms and a nitro group, which enhance its reactivity and stability in various chemical reactions.

Pharmaceutical Applications

5-Nitro-2,3,4,5-tetrafluoro benzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Synthesis of Fluoroquinolones : It is utilized in the production of fluoroquinolone antibiotics such as Ofloxacin and Sparfloxacin. These antibiotics are critical in treating bacterial infections due to their broad-spectrum activity against gram-positive and gram-negative bacteria .
  • Antiviral Agents : The compound has potential applications in the synthesis of antiviral medications, where its fluorinated structure can enhance the pharmacokinetic properties of the resultant drugs .

Agrochemical Applications

In agrochemistry, 5-nitro-2,3,4,5-tetrafluoro benzoyl chloride is used to synthesize herbicides and pesticides. The fluorinated moiety contributes to improved efficacy and environmental stability of these agrochemicals.

A. Fluorination Reactions

Fluorination processes are crucial for introducing fluorine atoms into organic molecules. The compound can be synthesized via:

  • Condensation Reactions : Utilizing starting materials like 3,4,5,6-tetrafluorophthalic anhydride with methylamine under controlled conditions to yield the desired product .

B. Acyl Chlorination

Acyl chlorination involves reacting carboxylic acids with thionyl chloride or oxalyl chloride to produce acyl chlorides. This method is effective for producing 5-nitro-2,3,4,5-tetrafluoro benzoyl chloride from corresponding benzoic acid derivatives .

Environmental Considerations

The synthesis and application of 5-nitro-2,3,4,5-tetrafluoro benzoyl chloride raise environmental concerns due to the potential toxicity associated with fluorinated compounds. Regulatory frameworks such as the Canadian Environmental Protection Act (CEPA) emphasize the importance of assessing the environmental impact of chemical substances .

Case Study 1: Synthesis Efficiency

A comparative study highlighted that using methylamine instead of more expensive aniline in the synthesis process significantly reduced costs while maintaining high yields. The optimized method improved production efficiency by minimizing waste and enhancing recovery processes for byproducts like potassium chloride .

Case Study 2: Pharmaceutical Development

Research focused on developing new fluoroquinolone derivatives demonstrated that incorporating 5-nitro-2,3,4,5-tetrafluoro benzoyl chloride improved antibacterial activity compared to non-fluorinated counterparts. This case underscores the compound's role in enhancing drug efficacy through structural modifications .

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrafluoro-6-nitro-benzoyl chloride involves its high reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, or thioesters. The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is utilized in various chemical syntheses to introduce the benzoyl group into target molecules .

Comparison with Similar Compounds

2,3,4,5-Tetrafluorobenzoyl Chloride (BP 5951)

  • Structure : Lacks the nitro group at position 5.
  • Molecular Weight: Not explicitly stated, but lighter than nitro-substituted analogs.
  • Reactivity : Less electrophilic compared to nitro-substituted derivatives, reducing its utility in highly selective reactions.
  • Applications : Primarily used in fluorinated polymer synthesis or as a precursor for less complex intermediates .

2,3,4,5-Tetrafluoro-6-Nitrobenzoic Acid (CAS 16583-08-7)

  • Structure : Carboxylic acid precursor with nitro at position 6 (vs. 5 in the target compound).
  • Molecular Weight : 239.08 g/mol.
  • Physical Properties : Melting point 134–138°C; solid at room temperature.
  • Applications : Intermediate for pharmaceuticals and agrochemicals .

2,3,4,5-Tetrafluoronitrobenzene (CAS 5580-79-0)

  • Structure : Nitro-substituted fluorobenzene without the benzoyl chloride moiety.
  • Molecular Weight : 195.07 g/mol.
  • Physical Properties :
    • Boiling point: 80°C at 24 mmHg.
    • Density: 1.618 g/mL.
    • Flash point: 178°F (flammable liquid).
  • Reactivity : Nitro group enables electrophilic aromatic substitution; fluorine atoms stabilize intermediates.
  • Applications : Used in pharmaceuticals, pesticides, and liquid crystal materials .

6-Nitro-2,3,4,5-Tetrafluorobenzoyl Acetate (CAS 1003709-61-2)

  • Structure : Ester derivative with acetate replacing chloride.
  • Molecular Weight : 281.12 g/mol.
  • Physical Properties :
    • Density: 1.748 g/cm³ (predicted).
    • Boiling point: 482.3°C (predicted).
  • Reactivity : Less reactive than the acyl chloride but retains nitro-directed reactivity.
  • Applications : Likely a stable intermediate for controlled acylation reactions .

4-Chloro-2,5-Difluorobenzoyl Chloride

  • Structure : Fewer fluorine atoms (2 vs. 4) and a chlorine substituent.
  • Reactivity : Chlorine’s moderate electronegativity and size alter reaction pathways compared to nitro-fluorine systems.
  • Applications : Used in synthesizing herbicides or antifungal agents .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Physical Properties Reactivity Profile Applications
5-Nitro-2,3,4,5-tetrafluorobenzoyl chloride Not explicitly listed ~257.5 (estimated) Likely liquid; high density (~1.7 g/cm³) High (acyl chloride + nitro) Pharmaceuticals, agrochemicals
2,3,4,5-Tetrafluorobenzoyl chloride BP 5951 ~210 (estimated) Not provided Moderate Polymer precursors
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid 16583-08-7 239.08 mp 134–138°C Moderate (carboxylic acid) Pharmaceutical intermediates
2,3,4,5-Tetrafluoronitrobenzene 5580-79-0 195.07 bp 80°C (24 mmHg), density 1.618 g/mL High (nitro + fluorine) Liquid crystals, pesticides
6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate 1003709-61-2 281.12 bp 482.3°C (predicted) Low (ester) Controlled synthesis

Key Research Findings

Positional Isomerism : The nitro group’s position (5 vs. 6) significantly impacts reactivity and applications. For example, 2,3,4,5-tetrafluoro-6-nitrobenzoic acid is a solid (mp 134–138°C) , while 2,3,4,5-tetrafluoronitrobenzene is a liquid (bp 80°C) .

Functional Group Influence : Acyl chlorides (e.g., 5-nitro-2,3,4,5-tetrafluorobenzoyl chloride) exhibit higher reactivity than esters or carboxylic acids, enabling faster acylation in API synthesis .

Safety Considerations : Fluoronitrobenzene derivatives often carry flammability and corrosion hazards (e.g., flash point 178°F for 2,3,4,5-tetrafluoronitrobenzene) .

Biological Activity

  • Molecular Formula : C7ClF4NO3
  • Molecular Weight : 257.53 g/mol
  • Structure : The compound features a benzene ring with multiple fluorine substituents and a nitro group, enhancing its electrophilicity and reactivity towards nucleophiles .

Synthesis

5-Nitro-2,3,4,5-tetrafluoro benzoyl chloride can be synthesized through several methods:

  • Reaction of 2,3,4,5-tetrafluoro-6-nitrobenzoic acid with thionyl chloride (SOCl2) under reflux conditions in solvents like dichloromethane.
  • Alternative methods involve various acylation reactions that utilize different reagents to achieve similar products .

Biological Activity

While direct studies on the biological activity of 5-nitro-2,3,4,5-tetrafluoro benzoyl chloride are sparse, its structural analogs suggest several potential activities:

Antibacterial and Antifungal Properties

Compounds with similar structures often exhibit significant antibacterial and antifungal properties. For instance:

  • Fluoroquinolones , which are derived from fluorinated compounds like this one, are known for their broad-spectrum antibacterial activity.
  • The incorporation of fluorine typically enhances the biological activity and bioavailability of such compounds .

The mechanism of action for compounds like 5-nitro-2,3,4,5-tetrafluoro benzoyl chloride generally involves:

  • Electrophilic attack on nucleophiles leading to the formation of covalent bonds.
  • The presence of the nitro group may contribute to reactive oxygen species (ROS) generation upon metabolic activation, which can lead to cellular damage in pathogens .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
2,3,4,5-Tetrafluorobenzoyl ChlorideC7ClF4OLacks nitro group; used similarly in synthesis.
Benzoyl ChlorideC7H5ClONo fluorine; more reactive towards nucleophiles.
5-Nitrobenzoyl ChlorideC7H6ClNLacks fluorine; less stable than tetrafluorinated variants.

The unique combination of a nitro group and multiple fluorine atoms in 5-nitro-2,3,4,5-tetrafluoro benzoyl chloride enhances its reactivity compared to these similar compounds. This makes it particularly valuable in pharmaceutical synthesis and material science .

Case Studies and Research Findings

  • Fluorinated Antibiotics : A study demonstrated that fluoroquinolone antibiotics derived from fluorinated benzoyl chlorides exhibit enhanced antibacterial efficacy due to improved membrane permeability and target affinity .
  • Antimicrobial Activity : Research has shown that derivatives of compounds similar to 5-nitro-2,3,4,5-tetrafluoro benzoyl chloride possess significant antimicrobial properties against various bacterial strains .

Q & A

Q. What are the standard synthetic routes for 5-nitro-2,3,4,5-tetrafluoro benzoyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: (1) nitration of a fluorinated aromatic precursor (e.g., 2,3,4,5-tetrafluorotoluene) to introduce the nitro group at the 5-position, followed by (2) chlorination of the methyl group to form the benzoyl chloride moiety. Nitration requires concentrated nitric acid and sulfuric acid under controlled temperatures (0–5°C) to prevent over-nitration, while chlorination employs reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) at reflux conditions (40–60°C). Yield optimization depends on stoichiometric ratios (e.g., 1.2–1.5 equivalents of SOCl₂) and inert atmospheres to avoid hydrolysis .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Key methods include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorine substitution patterns, while 1H^{1}\text{H} NMR confirms aromatic proton environments.
  • FT-IR : Peaks at 1770–1800 cm⁻¹ (C=O stretch) and 1520–1560 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity (>95% typical for research-grade material).
  • Elemental analysis : Matches experimental and theoretical values for C, H, N, and F content within ±0.4% .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration/chlorination be addressed in derivative synthesis?

Regioselectivity is influenced by electronic and steric effects. Computational modeling (e.g., DFT calculations) predicts favorable nitro-group placement at the 5-position due to electron-withdrawing fluorine substituents directing electrophilic attack. Experimental validation involves isolating intermediates (e.g., nitro-tetrafluorotoluene) via fractional distillation (b.p. 80–85°C at 24 mmHg) and confirming regiochemistry via X-ray crystallography or NOE NMR .

Q. What strategies mitigate instability during storage or reaction conditions?

The compound is moisture-sensitive, requiring storage under inert gas (argon/nitrogen) at –20°C in amber glass. During reactions, anhydrous solvents (e.g., dried THF or DCM) and molecular sieves (4Å) prevent hydrolysis. For prolonged stability, derivatization into less reactive forms (e.g., esters or amides) is recommended .

Q. How does 5-nitro-2,3,4,5-tetrafluoro benzoyl chloride serve as a precursor in medicinal chemistry?

It is a key intermediate for:

  • Antimicrobial agents : Reactivity with amines forms amide derivatives targeting bacterial enoyl-ACP reductases.
  • Fluorinated kinase inhibitors : Coupling with heterocycles (e.g., pyridines) enhances binding affinity via halogen bonding.
  • PET tracers : 18F^{18}\text{F}-labeled analogs are synthesized via nucleophilic aromatic substitution for imaging applications .

Data Analysis & Contradictions

Q. How should discrepancies in reported physical properties (e.g., boiling points) be reconciled?

Literature inconsistencies arise from measurement conditions. For example, cites a boiling point of 80°C at 24 mmHg, while reports 182°C at 760 mmHg. These values align with the Clausius-Clapeyron equation, confirming pressure-dependent variability. Researchers should validate data against experimental setups (e.g., reduced vs. ambient pressure) .

Q. What purification methods optimize yield while maintaining structural fidelity?

  • Distillation : Short-path distillation under high vacuum (<1 mmHg) minimizes thermal decomposition.
  • Recrystallization : Use hexane/ethyl acetate (3:1 v/v) at –20°C to remove nitro-byproducts.
  • Chromatography : Flash silica gel columns (hexane:acetone 4:1) separate chlorinated impurities .

Safety & Handling

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Disposal : Hydrolyze with excess aqueous NaOH (pH >10) before incineration .

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